molecular formula C24H21ClN4OS B11075994 N-(3-chloro-2-methylphenyl)-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-chloro-2-methylphenyl)-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11075994
M. Wt: 449.0 g/mol
InChI Key: MDBOFCHSZNUPSD-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

The synthesis of N-(3-chloro-2-methylphenyl)-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the sulfanyl group: This step involves the reaction of the triazole intermediate with thiol compounds under suitable conditions.

    Acylation: The final step involves the acylation of the sulfanyl-triazole intermediate with 3-chloro-2-methylphenyl acetic acid or its derivatives.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-(3-chloro-2-methylphenyl)-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the triazole ring or other functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazole ring and sulfanyl group may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

N-(3-chloro-2-methylphenyl)-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be compared with similar compounds such as:

Properties

Molecular Formula

C24H21ClN4OS

Molecular Weight

449.0 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H21ClN4OS/c1-16-11-13-18(14-12-16)23-27-28-24(29(23)19-7-4-3-5-8-19)31-15-22(30)26-21-10-6-9-20(25)17(21)2/h3-14H,15H2,1-2H3,(H,26,30)

InChI Key

MDBOFCHSZNUPSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=C(C(=CC=C4)Cl)C

Origin of Product

United States

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